molecular formula C8H9Cl2N3 B13924904 4-(1H-imidazol-5-yl)pyridine 2HCl

4-(1H-imidazol-5-yl)pyridine 2HCl

Cat. No.: B13924904
M. Wt: 218.08 g/mol
InChI Key: GZKCYDSARGXMTC-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)pyridine 2HCl (CAS 1823770-83-7) is a hydrochloride salt of a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 1H-imidazol-5-yl group. Its molecular formula is C₈H₈ClN₃, with a molar mass of 181.62 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H

InChI Key

GZKCYDSARGXMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 4-(1H-imidazol-5-yl)pyridine dihydrochloride typically involves:

  • Construction of the imidazole ring onto a pyridine precursor
  • Functional group transformations to install or reveal the imidazole moiety
  • Salt formation with hydrochloric acid to yield the dihydrochloride salt

Key synthetic approaches include condensation reactions, nucleophilic aromatic substitution, cyclization reactions, and heterocyclic rearrangements.

Condensation Reactions and Cyclizations

One of the main routes to imidazole-containing pyridines involves condensation between amino or amidine precursors and aldehydes or other carbonyl compounds, followed by cyclization to form the imidazole ring.

  • According to a comprehensive review on imidazol-4-one synthesis, condensation reactions are a primary method for constructing imidazole rings. These reactions often proceed via initial formation of azidoimides or thiohydantoins, which undergo cyclization and subsequent transformations to yield imidazole derivatives.

  • A representative example involves the reaction of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene compounds under basic conditions (e.g., magnesium ethoxide), followed by reductive cyclization to form imidazo[4,5-b]pyridinones. Although this is a fused ring system, it illustrates the utility of condensation and reductive cyclization in imidazole ring formation on pyridine scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on halogenated pyridine derivatives bearing imidazole substituents is a practical approach:

  • For example, the synthesis of N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine was achieved by nucleophilic aromatic substitution of 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine with p-phenylenediamine under acidic ethanolic conditions at elevated temperature (180 °C for 12 hours). The product was purified by flash chromatography and characterized by NMR, MS, IR, UV-VIS, and X-ray diffraction.

This method highlights the feasibility of introducing imidazole substituents on pyridine rings via SNAr reactions on appropriately functionalized pyridine precursors.

Multi-Step One-Pot Syntheses

Recent advances include one-pot, multi-step syntheses combining aza-Wittig reactions, heterocumulene-mediated annulations, and cyclizations:

  • Ding et al. reported a one-pot, three-step synthesis of bicycloimidazol-4-ones involving (vinylimino)phosphorane reacting with aromatic isocyanates to form carbodiimides, followed by addition of 2-aminoethanol to form guanidine intermediates, which cyclize upon loss of ethanol. Subsequent tosylation and ring closure yield bicyclic imidazolones in good yields (68-85%).

Though this method is more complex and targets bicyclic systems, it exemplifies modern synthetic methodologies that could be adapted for related imidazolylpyridine derivatives.

Direct Functionalization and Salt Formation

  • The preparation of 4-(1H-imidazol-4-yl)methanamine hydrochloride, a related imidazole derivative, involves reductive amination using sodium triacetoxyborohydride, followed by purification via flash chromatography. The hydrochloride salt is formed by treatment with HCl, yielding the dihydrochloride in moderate yields (ca. 60%).

  • Similarly, 4-(1H-imidazol-5-yl)pyridine dihydrochloride can be obtained by treating the free base with hydrochloric acid in suitable solvents to precipitate the dihydrochloride salt.

Summary of Representative Preparation Conditions and Yields

Method Type Key Reagents/Conditions Yield (%) Notes Reference
Condensation & Cyclization Azidoimide + aldehyde, triphenylphosphine, acid halide 68-85 One-pot, multi-step synthesis of bicycloimidazolones
Nucleophilic Aromatic Substitution 2-chloro-4-(methylthio-imidazol-5-yl)pyridine + p-phenylenediamine, ethanolic HCl, 180 °C, 12 h Not specified Purification by flash chromatography; full characterization
Reductive Amination & Salt Formation Sodium triacetoxyborohydride, HCl, flash chromatography ~60 Preparation of imidazolylmethanamine hydrochloride; applicable to related compounds

Analytical Characterization

The synthesized this compound and derivatives are typically characterized by:

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

4-(1H-Imidazol-5-yl)pyridine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Substituents/Modifications Biological Activity/Application Reference
This compound C₈H₈ClN₃ Imidazol-5-yl at pyridine C4; 2HCl salt Kinase research; pharmacological studies
SB203580 C₂₁H₁₆FN₃OS 4-Fluorophenyl, methylsulfinylphenyl p38 MAP kinase inhibitor
SB202474 C₁₇H₁₇N₃O Ethyl, 4-methoxyphenyl Inactive kinase control
Imazamox C₁₅H₁₉N₃O₃ Imidazolinone, methoxymethyl, carboxylate Herbicide (ALS inhibitor)
3-(1H-Imidazol-5-yl)pyridine Dinitrate C₈H₆N₆O₆ Imidazol-5-yl at pyridine C3; dinitrate Solubility-enhanced formulation

Research Findings and Implications

  • Substituent Effects : Bulky aromatic groups (e.g., in SB203580) enhance kinase inhibition, while alkyl or alkoxy groups (e.g., in SB202474) reduce activity .
  • Salt Forms : Hydrochloride and nitrate salts optimize solubility for different applications, such as in vitro assays vs. agricultural sprays .
  • Diverse Applications: Minor structural variations shift utility from kinase inhibition (pharmacology) to ALS inhibition (herbicides), underscoring the versatility of imidazole-pyridine scaffolds.

Biological Activity

4-(1H-imidazol-5-yl)pyridine dihydrochloride, a heterocyclic compound, is recognized for its unique structural features derived from the fusion of imidazole and pyridine rings. This combination enhances its chemical reactivity and biological interactions, making it a significant candidate in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of an imidazole ring fused to a pyridine ring, which contributes to its diverse biological activities. The presence of nitrogen atoms in both rings allows for various interactions with biological molecules, influencing enzyme activity and cellular processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-(1H-imidazol-5-yl)pyridine dihydrochloride. It has shown significant activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Different Pathogens

PathogenActivityReference
Bacillus cereusSensitive
Escherichia coliModerate
Aspergillus flavusAntifungal

The compound's effectiveness varies between Gram-positive and Gram-negative bacteria, with Gram-positive strains generally being more susceptible to its action.

The compound interacts with specific proteins and enzymes in microbial cells, potentially inhibiting their function. In vitro assays have demonstrated its ability to bind effectively to target proteins, which can lead to altered enzyme activity and disrupted cellular functions.

Study 1: In Vitro Antibacterial Activity

A study conducted on various derivatives of 4-(1H-imidazol-5-yl)pyridine dihydrochloride assessed their antibacterial activity against Bacillus cereus and Escherichia coli. The results indicated that modifications in the structure could enhance the antibacterial efficacy, particularly against Gram-positive bacteria .

Study 2: Structural Modifications for Enhanced Activity

Research focused on synthesizing new derivatives through N-alkylation reactions revealed that certain modifications led to improved antimicrobial properties. These derivatives exhibited better binding affinities to bacterial enzymes, resulting in enhanced antibacterial activity .

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